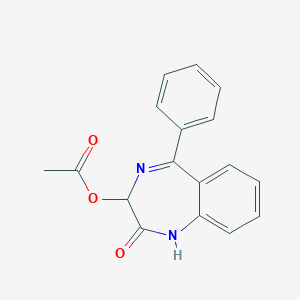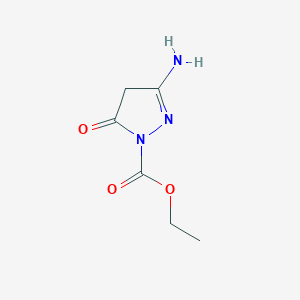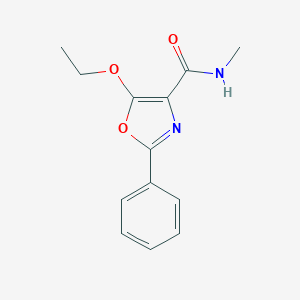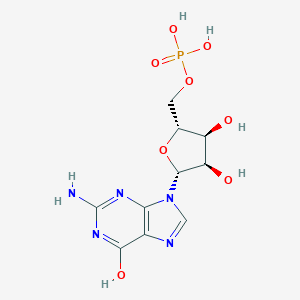
1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole
Übersicht
Beschreibung
1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole is a compound that belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring .
Synthesis Analysis
The synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole involves the condensation of acetoacetic esters with different aromatic aldehydes in the presence of methylamine . This results in the formation of cyclic β-keto esters .Molecular Structure Analysis
The molecular structure of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole is represented by the formula C8H12N2 . The InChI code for this compound is 1S/C8H12N2/c1-10-6-9-7-4-2-3-5-8(7)10/h6H,2-5H2,1H3 .Physical And Chemical Properties Analysis
1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole has a molecular weight of 136.2 . It is a solid at room temperature . The compound has a density of 1.14g/cm3 and a boiling point of 305ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
HIV-1 Inhibition
1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole derivatives have been studied for their potential to inhibit HIV-1 replication. Kukla et al. (1991) synthesized a series of compounds that showed significant inhibition of HIV-1 in MT-4 cells, with one analogue demonstrating comparable activity to DDI, an anti-AIDS therapy under clinical trials at the time (Kukla et al., 1991). Breslin et al. (1991) further explored these compounds, highlighting their role in interfering with the virus's reverse transcriptase enzyme (Breslin et al., 1991).
Cancer and Antitumor Activity
This compound has also been investigated for its antitumor properties. Ram et al. (1992) synthesized derivatives of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole, which demonstrated significant growth inhibition in L1210 cells, indicating potential as antineoplastic agents (Ram et al., 1992). Additionally, Ramla et al. (2006) studied the antitumor effect of 1-substituted-2-methyl-5-nitrobenzimidazoles against breast cancer, with certain compounds showing active inhibition (Ramla et al., 2006).
DNA Topoisomerase Inhibition
Alpan et al. (2007) researched benzimidazole derivatives as inhibitors of mammalian DNA topoisomerase I. They found that a specific derivative, 5-methyl-4-(1H-benzimidazole-2-yl)phenol, showed potent topoisomerase I inhibition, indicating its potential use in therapeutic applications (Alpan et al., 2007).
Zukünftige Richtungen
Benzimidazole derivatives, including 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole, have been the subject of extensive research due to their diverse biological and clinical applications . Future research may focus on further exploring these applications and developing new synthesis methods for these compounds .
Eigenschaften
IUPAC Name |
1-methyl-4,5,6,7-tetrahydrobenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10-6-9-7-4-2-3-5-8(7)10/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEFWOVHXQTYJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446312 | |
| Record name | 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole | |
CAS RN |
1837-49-6 | |
| Record name | 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(1S,6S,7S,10S,11S,19S)-7-Acetyl-6-methyl-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadec-14-en-16-one](/img/structure/B158040.png)
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B158043.png)



